molecular formula C8H17O3PS2 B13144269 Phosphonicacid,P-1,3-dithian-2-yl-,diethylester

Phosphonicacid,P-1,3-dithian-2-yl-,diethylester

Cat. No.: B13144269
M. Wt: 256.3 g/mol
InChI Key: KCZICHLPHFUQDL-UHFFFAOYSA-N
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Description

Phosphonic acid, P-1,3-dithian-2-yl-, diethyl ester is a chemical compound with the molecular formula C8H17O3PS2 and a molecular weight of 256.32 g/mol . . This compound is characterized by the presence of a phosphonic acid group attached to a 1,3-dithiane ring, with two ethyl ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, P-1,3-dithian-2-yl-, diethyl ester typically involves the reaction of 1,3-dithiane with diethyl phosphite under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the 1,3-dithiane, followed by the addition of diethyl phosphite . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, P-1,3-dithian-2-yl-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols .

Scientific Research Applications

Phosphonic acid, P-1,3-dithian-2-yl-, diethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of phosphonic acid, P-1,3-dithian-2-yl-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can form strong bonds with metal ions and active sites of enzymes, influencing their activity. The 1,3-dithiane ring provides stability and enhances the compound’s reactivity in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, P-1,3-dithian-2-yl-, diethyl ester is unique due to its combination of a phosphonic acid group and a 1,3-dithiane ring. This structure imparts specific chemical properties, such as high reactivity and stability, making it valuable in various applications .

Properties

Molecular Formula

C8H17O3PS2

Molecular Weight

256.3 g/mol

IUPAC Name

4-diethoxyphosphoryl-1,3-dithiane

InChI

InChI=1S/C8H17O3PS2/c1-3-10-12(9,11-4-2)8-5-6-13-7-14-8/h8H,3-7H2,1-2H3

InChI Key

KCZICHLPHFUQDL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1CCSCS1)OCC

Origin of Product

United States

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